molecular formula C20H16F4N4O2 B2683860 N-(4-fluorobenzyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1351600-00-4

N-(4-fluorobenzyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2683860
CAS RN: 1351600-00-4
M. Wt: 420.368
InChI Key: YFJDEGINRQOVPC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H16F4N4O2 and its molecular weight is 420.368. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Drug Discovery

One application of compounds related to N-(4-fluorobenzyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is in the context of drug discovery, particularly in studying the metabolism and disposition of potential pharmacological agents. For example, 19F-nuclear magnetic resonance (NMR) spectroscopy was used to investigate the metabolic fate and excretion of potent HIV integrase inhibitors, highlighting the utility of fluorinated compounds in pharmaceutical research (Monteagudo et al., 2007).

Antimicrobial Agent Development

Another area of application is the synthesis and biological evaluation of novel compounds for antimicrobial activities. A study synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions, which were evaluated for their activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. These compounds demonstrate the potential of fluorinated oxadiazoles in developing new antimicrobial agents (Jadhav et al., 2017).

Inhibitors for Disease Management

Further research focuses on the design and synthesis of inhibitors targeting specific biological pathways for disease management. For instance, studies have explored the development of fluorine-18-labeled antagonists for neuroreceptor imaging in rats, showcasing the importance of fluorinated compounds in enhancing pharmacological profiles and diagnostic applications (Lang et al., 1999).

Anticancer Compound Synthesis

Additionally, the synthesis of fluorinated compounds for anticancer activity evaluation has been a significant area of interest. One study designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activities against various cancer cell lines. This underscores the potential of such compounds in anticancer drug development (Ravinaik et al., 2021).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F4N4O2/c21-16-6-4-12(5-7-16)9-25-19(29)28-10-14(11-28)18-26-17(27-30-18)13-2-1-3-15(8-13)20(22,23)24/h1-8,14H,9-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJDEGINRQOVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

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